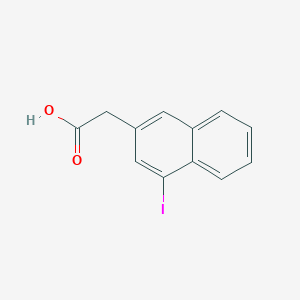
4-Iodonaphthalene-2-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodonaphthalene-2-acetic acid is an organic compound with the molecular formula C12H9IO2 It is a derivative of naphthalene, where an iodine atom is substituted at the 4-position and an acetic acid group is attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodonaphthalene-2-acetic acid typically involves the iodination of naphthalene derivatives followed by acetic acid substitution. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the naphthalene ring. The subsequent introduction of the acetic acid group can be achieved through various organic reactions, such as Friedel-Crafts acylation or other carboxylation techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodonaphthalene-2-acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom or reduce the carboxylic acid group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can replace the iodine atom under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated naphthalene derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .
Scientific Research Applications
4-Iodonaphthalene-2-acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-iodonaphthalene-2-acetic acid involves its interaction with molecular targets through its functional groups. The iodine atom and acetic acid group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways and biological processes, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
2-Iodonaphthalene: Similar structure but with the iodine atom at the 2-position.
Naphthalene-2-acetic acid: Lacks the iodine atom, only has the acetic acid group.
4-Bromonaphthalene-2-acetic acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 4-Iodonaphthalene-2-acetic acid is unique due to the presence of both the iodine atom and the acetic acid group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Properties
Molecular Formula |
C12H9IO2 |
|---|---|
Molecular Weight |
312.10 g/mol |
IUPAC Name |
2-(4-iodonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H9IO2/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15) |
InChI Key |
DJBPQCMPIOIAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole](/img/structure/B14777025.png)

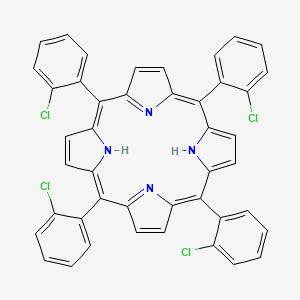
![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid](/img/structure/B14777040.png)
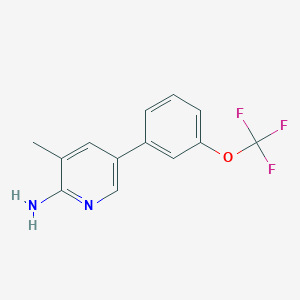
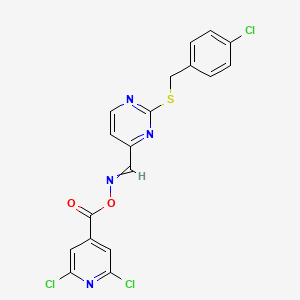
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)
![6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777083.png)

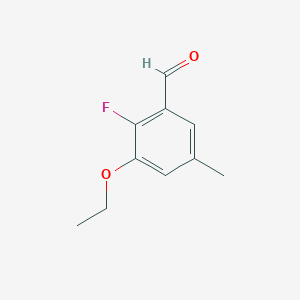

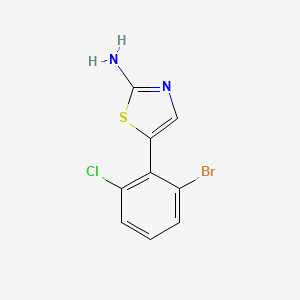
![Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)
